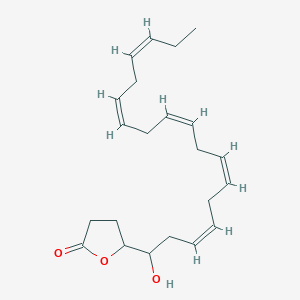
(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .
Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bilanafos undergoes various chemical reactions, including hydrolysis and enzymatic degradation. When metabolized by plants, it releases glufosinate, which inhibits glutamine synthetase .
Common Reagents and Conditions: The enzymatic degradation of bilanafos involves the action of specific enzymes that cleave the peptide bonds, releasing glufosinate . The hydrolysis reaction can occur under acidic or basic conditions, depending on the specific requirements of the process .
Major Products Formed: The primary product formed from the degradation of bilanafos is glufosinate, which is responsible for its herbicidal activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Bilanafos exerts its herbicidal effects by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for the synthesis of glutamine from glutamate and ammonium. Inhibition of glutamine synthetase leads to the accumulation of ammonium, which disrupts primary metabolism and ultimately results in plant death . The molecular target of bilanafos is the active site of glutamine synthetase, where it binds and prevents the enzyme from catalyzing the conversion of glutamate to glutamine .
Vergleich Mit ähnlichen Verbindungen
Bilanafos is unique due to its tripeptide structure and its mode of action as a protoxin. Similar compounds include:
Glufosinate: A direct analog of the active metabolite of bilanafos, glufosinate also inhibits glutamine synthetase but is not a protoxin.
Phosalacine: A related tripeptide with similar herbicidal properties.
Bilanafos stands out due to its unique activation mechanism and its use as a selection marker in genetic engineering .
Eigenschaften
Molekularformel |
C11H21N3O6P+ |
|---|---|
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
MBABJNABABMUCR-FXQIFTODSA-O |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



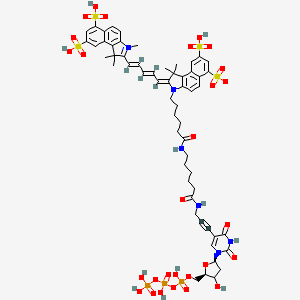

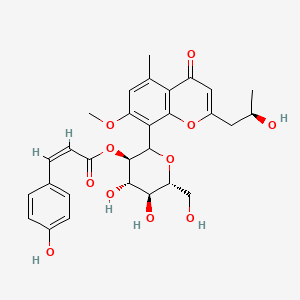
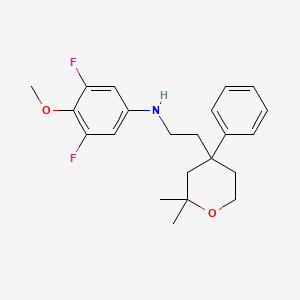
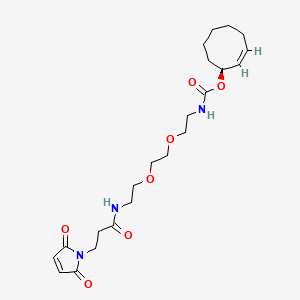
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
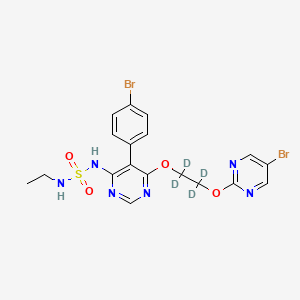
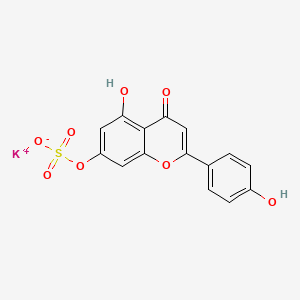


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
